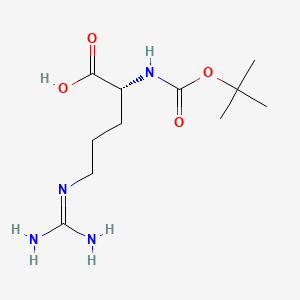

(Tert-butoxycarbonyl)-D-arginine

Description

(Tert-butoxycarbonyl)-D-arginine (Boc-D-arginine) is a protected derivative of D-arginine, where the tert-butoxycarbonyl (Boc) group shields the α-amino group. This modification is critical in peptide synthesis to prevent unwanted side reactions during coupling steps. Boc-D-arginine retains the stereochemical configuration of D-arginine, a non-proteinogenic enantiomer of L-arginine, which confers distinct physicochemical and biological properties. For example, D-arginine is reported to exhibit sweetness compared to the bitter taste of L-arginine due to differential interactions with taste receptors . The Boc group enhances lipophilicity, facilitating solubility in organic solvents, but it is metabolically and chemically unstable in acidic conditions, limiting its utility in oral formulations .

Properties

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIYOPBCOPMSS-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (tert-butoxycarbonyl)-D-arginine typically involves the reaction of D-arginine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran, or acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of (tert-butoxycarbonyl)-D-arginine is optimized for high yield and purity. This often involves the use of flow microreactor systems, which provide efficient and sustainable synthesis by allowing precise control over reaction conditions .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc group serves as a temporary protective moiety for the α-amino group of D-arginine, enabling selective reactivity at other functional sites.

Key Reactions:

-

Deprotection :

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or aqueous H₃PO₄) . Phosphoric acid is preferred for environmentally benign deprotection .

Stability Data:

| Condition | Stability Outcome | Source |

|---|---|---|

| 95% TFA (2.5 h, RT) | Full deprotection | |

| Aqueous H₃PO₄ (pH < 3) | Selective cleavage, no side-chain loss |

Reactivity at the Guanidino Group

The guanidine side chain of Boc-D-Arg-OH participates in nucleophilic and condensation reactions, even with the Boc-protected α-amino group.

Reaction with Methylglyoxal

Under physiological conditions (pH 7.4, 37°C), Boc-D-Arg-OH reacts with methylglyoxal to form eight products, including:

Kinetic Data:

| Product | Formation Rate (Relative) | Stability |

|---|---|---|

| N⁷-Carboxyethylarginine | Slow | High |

| Argpyrimidine | Fast | Moderate |

Coupling Efficiency

Comparative studies of Boc-protected arginine derivatives show:

| Derivative | δ-Lactam Formation (%) | Coupling Yield (%) |

|---|---|---|

| Boc-Arg(NO₂)-OH | 3 | >99 |

| Boc-Arg(Boc)₂-OH | 60 | 28 |

| Boc-Arg(Pbf)-OH | 12 | >99 |

Stability Under Synthetic Conditions

Boc-D-Arg-OH exhibits stability in organic solvents (DMF, THF) but decomposes under rapid heating (>130°C) .

Thermal Stability:

| Condition | Outcome |

|---|---|

| 130°C (rapid heating) | Decomposition |

| 35°C (prolonged coupling) | No degradation over 14 h |

Derivatization for Biochemical Studies

Boc-D-Arg-OH is a precursor for nitric oxide synthase (NOS) inhibitors. For example:

Scientific Research Applications

Peptide Synthesis

Overview : Boc-D-Arg is predominantly utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of arginine during the synthesis process, allowing for selective reactions at other functional groups.

Key Findings :

- Solid-Phase Peptide Synthesis (SPPS) : Boc-D-Arg is often incorporated into peptides using SPPS techniques. This method allows for the efficient assembly of complex peptides while maintaining the integrity of the arginine side chain. Recent studies have optimized strategies to enhance lipophilicity in arginine derivatives for improved solubility and stability in biological systems .

Biomedical Imaging

Overview : The use of Boc-D-Arg extends into the realm of biomedical imaging, particularly in the development of tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Case Studies :

- A recent study developed a PET tracer based on modified arginine derivatives for imaging tumors that rely on arginine metabolism. The tracer demonstrated significant uptake in tumor cells, highlighting its potential for diagnosing arginine-deficient tumors .

| Tracer Name | Application | Tumor Uptake |

|---|---|---|

| [18F]FPArg | Imaging gliomas | 3.06 ± 0.59%ID/g at 60 min post-administration . |

| [18F]7 | Tumor diagnostics | Effective visualization of breast cancer with high contrast . |

Drug Development

Overview : The incorporation of Boc-D-Arg in drug design has been explored due to its ability to modulate biological activity through arginine metabolism.

Research Insights :

- Arginase inhibitors have been synthesized using Boc-D-Arg derivatives to target specific enzymes involved in tumor metabolism. These inhibitors show promise in reducing tumor growth by altering the metabolic pathways reliant on arginine .

Cosmetic Chemistry

Application in Tanning Reactions : The role of Boc-D-Arg has been investigated in cosmetic formulations, particularly for its influence on tanning reactions involving dihydroxyacetone. The compound's protective properties enhance color development kinetics, making it valuable in cosmetic chemistry .

Mechanism of Action

The mechanism of action for (tert-butoxycarbonyl)-D-arginine involves the protection of the amino group by the tert-butoxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthetic processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Stereoisomers: Boc-D-arginine vs. Boc-L-arginine

Biological Activity :

Boc-D-arginine and its L-isomer exhibit divergent effects in biological systems. For instance, L-arginine esters inhibit α-thrombin-induced platelet activation by modulating cytosolic calcium levels and Na+/H+ antiporter activity, with IC50 values ranging from 7.4 to 2206.7 μM. D-arginine esters show similar inhibitory trends but may differ in potency due to stereochemical preferences in receptor binding .Synthesis and Stability :

Both isomers share identical Boc-protection protocols, but their stereochemistry necessitates chiral resolution during synthesis. The Boc group’s acid lability affects both isomers equally, but metabolic pathways may differentially process D- and L-forms in vivo .

Boc-D-arginine vs. Other Boc-Protected Amino Acids

- Boc-L-ornithine: Ornithine, a structural analog of arginine lacking a guanidino group, shows reduced polarity. Boc-L-ornithine has lower molecular weight (MW: 302.3 g/mol) compared to Boc-D-arginine (MW: 332.4 g/mol) and exhibits distinct solubility profiles (e.g., higher aqueous solubility due to reduced guanidine hydrophobicity) .

- Boc-Guanidine Derivatives: Compounds like 1,3-Bis(tert-butoxycarbonyl)guanidine (MW: 356.4 g/mol) lack the amino acid backbone, resulting in lower biological activity in platelet assays but enhanced chemical stability in neutral pH .

Comparison with Unprotected Arginine Derivatives

- D-Arginine vs. L-Arginine: Unprotected D-arginine is rarely incorporated into peptides but is utilized in metabolic studies.

N-Methyl-L-arginine :

This methylated derivative acts as a nitric oxide synthase inhibitor. Unlike Boc-D-arginine, it retains activity in platelet assays even when the Boc group is absent, highlighting the functional importance of methylation over steric protection .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic/Aqueous) | Acid Stability |

|---|---|---|---|---|

| Boc-D-arginine | 332.4 | 158–160 | High (DCM, DMF)/Low | Unstable (pH < 4) |

| Boc-L-arginine | 332.4 | 158–160 | High (DCM, DMF)/Low | Unstable (pH < 4) |

| Boc-L-ornithine | 302.3 | 142–144 | Moderate (DCM)/Moderate | Unstable (pH < 4) |

| 1,3-Bis(Boc)guanidine | 356.4 | 95–97 | High (DCM)/Low | Stable (pH 5–7) |

| D-Arginine | 174.2 | 238 (decomp.) | Low/High | Stable |

Data sourced from synthesis protocols and elemental analyses and stability studies .

Key Research Findings

- The Boc group’s lipophilicity improves membrane permeability but requires acidic deprotection, complicating its use in vivo .

- Stereochemistry critically influences taste and receptor interactions, with D-arginine derivatives being pharmacologically distinct from L-forms .

- Modifications like methylation (e.g., N-methyl-L-arginine) or guanidine alteration (e.g., ornithine) can decouple biological activity from Boc-protected analogs .

Biological Activity

(Tert-butoxycarbonyl)-D-arginine (Boc-D-Arg) is a derivative of the amino acid arginine, widely used in peptide synthesis and research due to its unique properties. This article explores the biological activity of Boc-D-Arg, including its applications, mechanisms of action, and relevant research findings.

Overview of (Tert-butoxycarbonyl)-D-arginine

Boc-D-Arg is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-arginine. This modification enhances its stability during synthesis and allows for selective deprotection in subsequent reactions. The compound has a molecular formula of C₁₁H₂₂N₄O₄ and a molecular weight of 258.32 g/mol .

- Amino Acid Transport : Boc-D-Arg can be transported into cells via cationic amino acid transporters, which are crucial for cellular uptake and metabolism. Studies indicate that modifications to the arginine structure significantly affect the uptake mechanisms in various cell lines, including cancer cells .

- Role in Peptide Synthesis : The Boc group allows for easy incorporation into peptides while maintaining the biological activity associated with arginine. This property is beneficial in synthesizing bioactive peptides used in therapeutic applications .

- Impact on Tumor Imaging : Research has shown that derivatives like Boc-D-Arg can be labeled for imaging purposes, aiding in the diagnosis and treatment evaluation of tumors related to arginine metabolism. For instance, studies demonstrated that certain labeled derivatives exhibited significant uptake in tumor cells, suggesting potential applications in targeted imaging .

Case Studies

- Tumor Imaging : A study demonstrated the use of a labeled derivative of Boc-D-Arg for imaging breast cancer and gliomas. The compound showed promising results in terms of tumor uptake and retention, indicating its potential as a diagnostic tool for arginine nutrition-deficient tumors .

- Antibacterial Activity : While Boc-D-Arg itself is not primarily known for antibacterial properties, its derivatives have been explored as dual inhibitors of bacterial topoisomerases. These compounds exhibited potent activity against multidrug-resistant strains, highlighting the versatility of arginine derivatives in pharmacological applications .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of Boc-D-Arg derivatives:

Q & A

Q. What are the critical steps for synthesizing (tert-butoxycarbonyl)-D-arginine with high purity, and how are intermediates validated?

Answer:

- Synthetic Protocol : The synthesis involves sequential protection of the guanidine group and α-amino group using tert-butoxycarbonyl (Boc) chemistry. Key steps include Boc activation via di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions (e.g., aqueous NaOH) and purification via recrystallization or column chromatography .

- Intermediate Validation : Thin-layer chromatography (TLC) with silica gel plates (e.g., Rf values in 1:1 ethyl acetate/hexane) and elemental analysis (e.g., C, H, N content matching theoretical values) are critical for confirming intermediate structures. For example, elemental analysis for αN-Boc-L-arginine showed 0.3% deviation from theoretical values .

Q. How can researchers optimize the Boc-deprotection process while minimizing side reactions?

Answer:

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for mild deprotection, avoiding harsh conditions that degrade the arginine backbone.

- Kinetic Monitoring : Track deprotection efficiency via ¹H NMR (disappearance of Boc methyl signals at δ 1.4 ppm) or HPLC (retention time shifts). Evidence from Boc-L-arginine analogs shows >95% deprotection yield under 2-hour TFA/DCM treatment .

Advanced Research Questions

Q. How do stereochemical differences (D- vs. L-arginine derivatives) influence enzymatic interactions, and what experimental frameworks can resolve these effects?

Answer:

- Mechanistic Insights : D-arginine derivatives exhibit distinct binding kinetics in enzymes like D-arginine dehydrogenase. For instance, the E246L variant showed a kcat/Km of 871,000 M⁻¹s⁻¹ for D-arginine but no activity toward L-arginine .

- Methodological Framework : Use stopped-flow kinetics with superoxide dismutase (SOD) to differentiate O₂ reactivity. SOD addition reduced reaction velocity by 40% in D-arginine dehydrogenase assays, confirming superoxide involvement .

Q. How can contradictory data on the inhibitory effects of D-arginine derivatives on platelet activation be reconciled?

Answer:

- Data Contradiction Analysis : Studies report IC50 values ranging from 7.4 to 2206.7 μM for D-arginine esters in platelet calcium flux inhibition. This variability arises from differences in ester side chains and assay conditions (e.g., presence of apyrase) .

- Resolution Strategy : Conduct side-by-side comparisons using standardized platelet preparation protocols (e.g., Fura-2-loaded platelets) and control for Na⁺/H⁺ antiporter activity, a key target of arginine esters .

Q. What metabolomic pathways are influenced by D-arginine derivatives, and how can they be mapped in complex biological systems?

Answer:

- Pathway Identification : Untargeted metabolomics via LC-MS/MS reveals associations with D-arginine/D-ornithine metabolism and urea cycle pathways. For example, KEGG enrichment analysis highlighted these pathways in studies on dietary arginine intake .

- Experimental Design : Use isotopically labeled (e.g., ¹³C-D-arginine) tracers to track metabolic flux in vivo, coupled with NMR or mass spectrometry for quantification .

Methodological Best Practices

Q. What analytical techniques are most reliable for characterizing Boc-D-arginine derivatives?

Answer:

- Primary Techniques :

- Secondary Validation : Elemental analysis (e.g., C: 40.2%, H: 6.7%, N: 17.0%) and melting point consistency (e.g., 59–62°C for Boc-D-prolinol analogs) .

Q. How should researchers address variability in enzyme kinetic parameters for D-arginine derivatives across studies?

Answer:

- Standardization : Report kcat and Km under defined conditions (pH 7.4, 25°C, 150 mM NaCl) and pre-saturate enzymes with cofactors (e.g., PMS at 1.5 mM) .

- Error Mitigation : Use triplicate assays with internal controls (e.g., L-arginine as a negative control) and validate via Michaelis-Menten curve linearity (R² > 0.98) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.